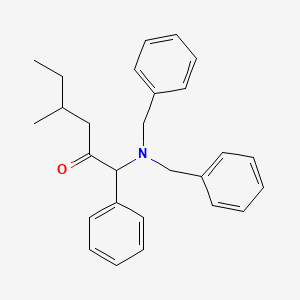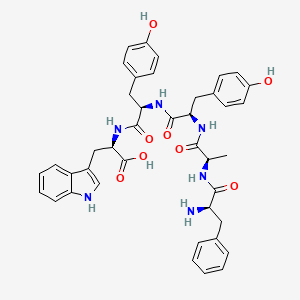
1-(Dibenzylamino)-4-methyl-1-phenylhexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dibenzylamino)-4-methyl-1-phenylhexan-2-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a dibenzylamino group, a methyl group, and a phenyl group attached to a hexanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dibenzylamino)-4-methyl-1-phenylhexan-2-one typically involves the reaction of dibenzylamine with a suitable ketone precursor under controlled conditions. One common method involves the use of a bismuth nitrate-catalyzed conjugate addition of dibenzylamine to a cyclohexenone derivative . The reaction conditions often require careful control of temperature and solvent to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Dibenzylamino)-4-methyl-1-phenylhexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dibenzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(Dibenzylamino)-4-methyl-1-phenylhexan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Dibenzylamino)-4-methyl-1-phenylhexan-2-one involves its interaction with specific molecular targets. The dibenzylamino group can form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity. The compound may also interact with cellular pathways involved in signal transduction and metabolic regulation.
Comparison with Similar Compounds
- 1-(Dibenzylamino)-4-methyl-1-phenylpentan-2-one
- 1-(Dibenzylamino)-4-methyl-1-phenylbutan-2-one
Uniqueness: 1-(Dibenzylamino)-4-methyl-1-phenylhexan-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the hexanone backbone differentiates it from similar compounds with shorter or longer carbon chains, affecting its reactivity and interaction with biological targets.
Properties
CAS No. |
648895-50-5 |
|---|---|
Molecular Formula |
C27H31NO |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
1-(dibenzylamino)-4-methyl-1-phenylhexan-2-one |
InChI |
InChI=1S/C27H31NO/c1-3-22(2)19-26(29)27(25-17-11-6-12-18-25)28(20-23-13-7-4-8-14-23)21-24-15-9-5-10-16-24/h4-18,22,27H,3,19-21H2,1-2H3 |
InChI Key |
SKXAATWZZXERFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(=O)C(C1=CC=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Chloro-3-(3-phenoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12592278.png)


![1H-1,2,4-Triazole, 3,5-bis(1-methylethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12592305.png)

![1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one](/img/structure/B12592313.png)
![3-[2-(4-Cyclopentylphenoxy)acetamido]benzoic acid](/img/structure/B12592321.png)
![N-[3-(Benzyloxy)phenyl]-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine](/img/structure/B12592325.png)
![(4R)-5-[(4-Methoxyphenyl)methoxy]-2,4-dimethylpent-2-enal](/img/structure/B12592329.png)

![Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-(5-methyl-1,3,4-thiadiazol-2-YL)-](/img/structure/B12592345.png)
![N'-[(3,4-dimethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12592354.png)
